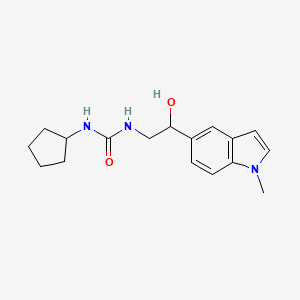

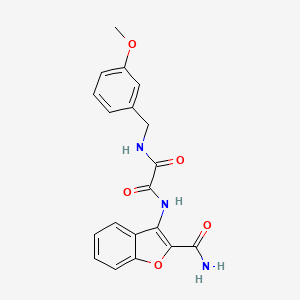

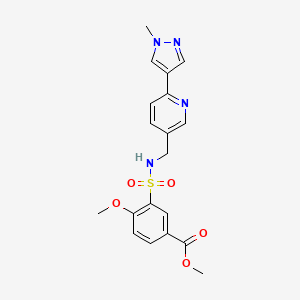

![molecular formula C23H22N6O6 B2495193 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207050-96-1](/img/structure/B2495193.png)

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel oxadiazolylpyrrolotriazoles involves a 1,3-dipolar cycloaddition reaction, showcasing the compound's complex synthetic route. This process allows for the efficient generation of a variety of substituted phenyl-1,2,4-oxadiazole rings integrated into the pyrrolo[3,4-d][1,2,3]triazole framework, indicating a versatile method for creating a diverse set of derivatives with potential biological activities (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Molecular Structure Analysis

Molecular structure determination, particularly through NMR spectroscopy and single-crystal X-ray diffraction, plays a crucial role in confirming the complex structures of such compounds. The precise structure determination aids in understanding the spatial arrangement and electronic distribution, essential for predicting reactivity and interaction with biological targets (Kariuki et al., 2022).

Chemical Reactions and Properties

Chemical properties of this compound class, such as reactivity towards various reagents, are pivotal for its functionalization and potential biological application. The ability to undergo reactions such as cycloaddition, substitution, and oxidation highlights the compound's versatility and potential for generating a wide range of derivatives with varied biological activities (Zolfigol et al., 2006).

科学研究应用

Synthesis and Anti-protozoal Activity

This compound, as part of novel heterocyclic compounds containing 1,2,4-oxadiazole and 1,2,3-triazole, demonstrates potential anti-protozoal and anti-cancer activities. The design and synthesis involve the principle of bioisosterism, leading to a series of oxadiazolyl pyrrolo triazole diones. These compounds are synthesized through 1,3-dipolar cycloaddition reactions, with their structures confirmed by spectroscopic methods and physical characteristics. The in vitro anti-protozoal and cytotoxic activities are investigated, highlighting their potential in medicinal chemistry (Dürüst et al., 2012).

Antimicrobial Activities

Research on similar compounds, including 1,2,4-triazole derivatives, has shown that they possess antimicrobial properties. The synthesis process often involves reactions of various ester ethoxycarbonylhydrazones with primary amines, leading to compounds screened for their antimicrobial activities. Some of these compounds exhibit good to moderate activities against test microorganisms, indicating their relevance in developing new antimicrobial agents (Bektaş et al., 2007).

Antihyperglycemic Activity

A series of 1,2,4-oxadiazolidine-3,5-diones has been synthesized and evaluated for their oral antihyperglycemic effects in diabetic mouse models, such as db/db and ob/ob mice. These compounds, particularly the methoxy- and ethoxy-linked oxazole 1,2,4-oxadiazolidine-3,5-diones, have shown to normalize plasma glucose levels at certain oral doses, with the trifluoromethoxy analog being the most active compound. This indicates their potential as antihyperglycemic agents (Malamas et al., 2001).

Synthesis and Structure Determination

The synthesis and structure determination of derivatives, such as 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, further contribute to the chemical understanding and potential applications of these compounds. The structure of these compounds is ascertained through methods like NMR spectroscopy and single-crystal X-ray diffraction, facilitating their potential use in various biological and medicinal applications (Kariuki et al., 2022).

属性

IUPAC Name |

3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O6/c1-4-34-16-10-5-13(11-17(16)33-3)21-24-18(35-26-21)12-28-20-19(25-27-28)22(30)29(23(20)31)14-6-8-15(32-2)9-7-14/h5-11,19-20H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTXIFAMFZJZFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)OC)N=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

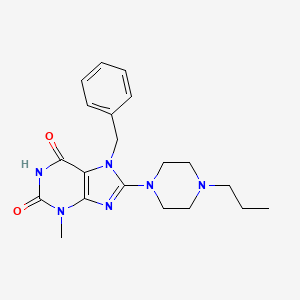

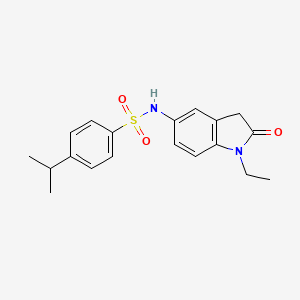

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2495112.png)

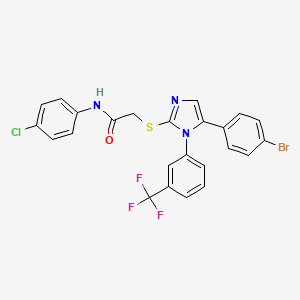

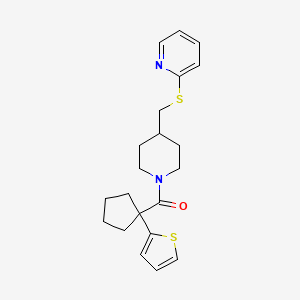

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2495114.png)

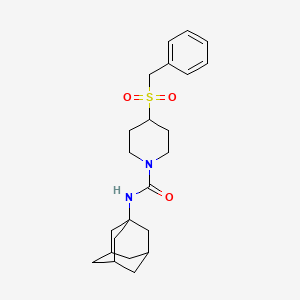

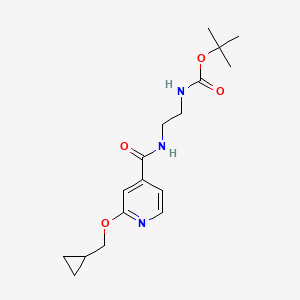

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2495117.png)

![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2495124.png)